molecular formula C11H17NO B099823 2-Amino-6-tert-butyl-4-methyl-phenol CAS No. 19059-89-3

2-Amino-6-tert-butyl-4-methyl-phenol

Cat. No. B099823
CAS RN: 19059-89-3
M. Wt: 179.26 g/mol
InChI Key: QUFHKFVBPSAABK-UHFFFAOYSA-N
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Description

2-Amino-6-tert-butyl-4-methyl-phenol is a chemical compound that has been the subject of various research studies due to its potential applications in coordination chemistry and materials science. The compound features a phenol moiety substituted with amino and tert-butyl groups, which can participate in various chemical reactions and form complexes with metals.

Synthesis Analysis

The synthesis of compounds related to 2-Amino-6-tert-butyl-4-methyl-phenol often involves the Mannich reaction, which is a method used to synthesize antioxidizers like 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol . This particular synthesis uses 2,6-di-tert-butyl phenol, formaldehyde, and dimethylamine as raw materials. Optimal conditions for this reaction have been determined through orthogonal experiments, resulting in a high yield of 94.7% and a melting point of 91-92°C .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-6-tert-butyl-4-methyl-phenol has been studied using various spectroscopic techniques. For instance, the macrocyclic ligand based on 2,2-methylene-bis[(6-formyl)-4-tert-butylphenol] was characterized using single-crystal X-ray spectroscopy, 1H NMR, IR spectroscopy, and mass spectrometry . These techniques provide detailed information about the molecular geometry, electronic structure, and the nature of intramolecular interactions.

Chemical Reactions Analysis

The reactivity of 2-Amino-6-tert-butyl-4-methyl-phenol derivatives has been explored in the formation of metal complexes. For example, the reaction of a related ligand with ZnCl2 in ethanol leads to the formation of zwitterionic Zn(II) complexes, where the ligand acts as a bidentate chelating agent . Similarly, imidotungsten(VI) complexes have been synthesized using a chelating aminophenolate ligand derived from a compound with a similar structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-6-tert-butyl-4-methyl-phenol and its derivatives are influenced by their molecular structure. The presence of tert-butyl groups imparts steric bulk, affecting the compound's reactivity and solubility. The amino and phenol groups enable the formation of hydrogen bonds and coordination to metal centers, which is crucial for the stability of metal complexes . Spectroscopic studies, such as UV-vis, FTIR, NMR, and cyclic voltammetry, are used to characterize these compounds and understand their electronic structures .

Scientific Research Applications

Environmental Occurrence and Toxicity

Synthetic phenolic antioxidants (SPAs), including compounds similar to 2-Amino-6-tert-butyl-4-methyl-phenol, have been studied for their environmental presence, human exposure, and potential toxicity. These compounds, used to extend product shelf life, are found in various environmental matrices and human tissues, indicating widespread exposure. Some SPAs may exhibit hepatic toxicity, endocrine disruption, or carcinogenicity, highlighting the need for novel SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020).

Natural Sources and Bioactivities

2,4-Di-tert-butylphenol and its analogs, including 2-Amino-6-tert-butyl-4-methyl-phenol, are produced by various organisms and exhibit significant bioactivity. These compounds, found in a wide range of species, display potent toxicity against many organisms, suggesting a role in endocidal regulation. This review emphasizes the importance of understanding the natural sources and bioactivities of these compounds for potential applications in controlling pests and diseases Fuqiang Zhao et al. (2020).

Chemosensory Applications

4-Methyl-2,6-diformylphenol, a compound structurally related to 2-Amino-6-tert-butyl-4-methyl-phenol, serves as a platform for developing chemosensors. These sensors detect various analytes with high selectivity and sensitivity, demonstrating the potential of phenolic derivatives in analytical and environmental monitoring applications P. Roy (2021).

Antioxidant and Anti-inflammatory Properties

The review of Chlorogenic Acid (CGA) underscores the broad biological and pharmacological effects of phenolic compounds, including antioxidant, anti-inflammatory, and various protective roles against chronic diseases. CGA, like other phenolic acids, modulates lipid and glucose metabolism, offering insights into the therapeutic potential of phenolic compounds for treating metabolic disorders M. Naveed et al. (2018).

Mechanism of Action

Target of Action

It’s known that this compound is used for proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

It’s known to be a biochemical used in proteomics research , indicating it may interact with proteins or enzymes, potentially altering their function or activity.

properties

IUPAC Name

2-amino-6-tert-butyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFHKFVBPSAABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344388
Record name 2-Amino-6-tert-butyl-4-methyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19059-89-3
Record name 2-Amino-6-tert-butyl-4-methyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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